BacCH91
CAS No.:
Cat. No.: VC3675721
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Origin and Discovery
BacCH91 was first isolated from Staphylococcus aureus strain CH-91, which was obtained from a broiler chicken suffering from atopic dermatitis. This particular strain exhibits a highly proteolytic phenotype that correlates with the disease condition of the host animal . The discovery of BacCH91 emerged from comprehensive screening and characterization efforts aimed at identifying novel antimicrobial compounds from natural sources, particularly those with potential applications in addressing the growing challenge of antibiotic resistance .
The isolation of this bacteriocin involved a sophisticated three-stage purification procedure:
-
Initial precipitation with ammonium sulfate
-
Extraction using organic solvents
-
Final purification through reversed-phase High-Performance Liquid Chromatography (HPLC)
This multi-step process was essential for obtaining the pure form of BacCH91, enabling subsequent detailed biochemical and molecular characterization of this antimicrobial peptide.
Biochemical Properties
Structural Characteristics
BacCH91 belongs to the lantibiotic class of bacteriocins, which are characterized by the presence of unusual amino acids and distinctive post-translational modifications. Lantibiotics typically contain thioether amino acids lanthionine and methyllanthionine, created through dehydration of serine and threonine residues followed by addition of cysteine thiol groups .
The amino acid sequence analysis reveals that BacCH91 shares significant similarity with other well-characterized lantibiotics, particularly epidermin and gallidermin . This structural similarity suggests comparable mechanisms of action and antimicrobial properties among these lantibiotics.
Stability Profile
One of the most remarkable properties of BacCH91 is its exceptional stability under various conditions. Research demonstrates that this bacteriocin is:
-
Thermostable, maintaining its activity even after exposure to elevated temperatures
-
Highly resistant to proteolytic degradation by both prokaryotic and eukaryotic peptidases
This unusual stability significantly enhances the potential practical applications of BacCH91 as an antimicrobial agent in clinical and food preservation settings, where stability under various environmental conditions is crucial for efficacy.
Genetic Characterization
The gene encoding BacCH91, designated as bacCH91, has been identified and characterized through molecular analysis. Interestingly, this gene exists in two distinct allelic variants that can be distinguished using restriction fragment length polymorphism (RFLP) assay .
Allelic Variants Distribution
Research has revealed a fascinating pattern in the distribution of these allelic variants across different bacterial populations:
Variant | Primary Source | Predominant In | Occurrence Pattern |
---|---|---|---|
Variant I | S. aureus CH-91 | Poultry strains | Dominant in poultry-associated S. aureus |
Variant II | Human S. aureus strains | Human strains | Exclusive in human-origin strains, found in some poultry strains |
This distribution pattern suggests that the genetic evolution of the bacCH91 gene has been influenced by host adaptation processes, with distinct variants becoming established in strains associated with different host species .
Antimicrobial Activity
BacCH91 demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria. Its efficacy varies considerably depending on the target bacterial species.
Minimum Inhibitory Concentrations
The potency of BacCH91 against various bacterial species has been thoroughly evaluated through minimum inhibitory concentration (MIC) assays. The results reveal a broad spectrum of activity:
Target Organism | MIC Value | Sensitivity Level |
---|---|---|
Micrococcus luteus | 2.5 nM | Highly sensitive |
Staphylococcal strains | 1.3-6.0 μM | Moderately sensitive |
Lactococcus lactis | >100 μM | Low sensitivity |
Gram-negative bacteria | >100 μM | Resistant |
These data indicate that BacCH91 exhibits its most potent activity against Micrococcus luteus, with varying degrees of effectiveness against different staphylococcal strains. Notably, the bacteriocin shows no significant activity against Gram-negative bacteria at the concentrations tested .
Comparison with Other Bacteriocins
BacCH91 shares structural and functional similarities with other bacteriocins, particularly those produced by staphylococcal species, while also possessing unique characteristics that distinguish it from other antimicrobial peptides.
Comparison with BacSp222
BacSp222 is another bacteriocin produced by Staphylococcus pseudintermedius. Interestingly, BacSp222 has been shown to inhibit several Staphylococcus aureus strains, including the CH91 strain that produces BacCH91, with an MIC ranging from 0.89 to 1.30 μM . This cross-inhibition between bacteriocin-producing strains highlights the complex competitive interactions within microbial communities.
Classification in the Context of Staphylococcins
Bacteriocins produced by Staphylococcus species, collectively known as staphylococcins, are categorized into several classes based on their structural and biochemical properties. BacCH91, as a lantibiotic, belongs to Class I bacteriocins, which are characterized by extensive post-translational modifications .
The distribution of different classes of staphylococcins across various Staphylococcus species is summarized in the table below:
Class | Subclass | Number of Identified Clusters | Number of Species |
---|---|---|---|
Class I | Lantibiotics | 29 | 10 |
Class I | Sactibiotics | 3 | 3 |
Class I | Lasso Peptides | 4 | 2 |
Class II | Various | 69 | 10+ |
This classification places BacCH91 within a relatively small group of characterized lantibiotics produced by Staphylococcus species .
Current Research Limitations
Despite the promising properties of BacCH91, several limitations in current research need to be addressed to fully realize its potential:
-
Limited in vivo efficacy and safety data
-
Incomplete understanding of resistance mechanisms that target bacteria might develop
-
Lack of comprehensive data on potential synergistic effects with other antimicrobial agents
-
Insufficient information on large-scale production methods and stability in various formulations
Addressing these knowledge gaps represents an important direction for future research on BacCH91 and similar lantibiotics.
Future Research Directions
Building on the current understanding of BacCH91, several research directions deserve priority:
Structure-Function Relationship Studies
Detailed studies of the structure-function relationships in BacCH91 could enable rational design of modified variants with enhanced antimicrobial activity or improved stability profiles. This approach might involve site-directed mutagenesis of the bacCH91 gene to produce variants with altered amino acid sequences .
Combination Therapy Approaches
Investigating potential synergistic effects between BacCH91 and conventional antibiotics could lead to the development of combination therapies that enhance efficacy while reducing the risk of resistance development. Such approaches have shown promise with other bacteriocins.
Production Optimization
Developing efficient and cost-effective methods for large-scale production of BacCH91 represents an essential step toward practical applications. This might involve optimization of fermentation conditions or exploration of heterologous expression systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume